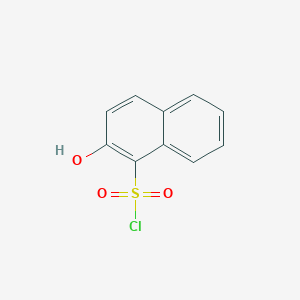

2-Hydroxynaphthalene-1-sulfonylchloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO3S |

|---|---|

Molecular Weight |

242.68 g/mol |

IUPAC Name |

2-hydroxynaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C10H7ClO3S/c11-15(13,14)10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H |

InChI Key |

GBZYXVOKWMCNSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxynaphthalene 1 Sulfonylchloride

Precursor Chemistry and Starting Material Considerations

The principal starting material for the synthesis of 2-Hydroxynaphthalene-1-sulfonylchloride is 2-naphthol (B1666908) (also known as β-naphthol). The reactivity of the naphthalene (B1677914) ring system is significantly influenced by the hydroxyl (-OH) group, which is a powerful activating ortho-, para-director. This directing effect is crucial in achieving sulfonation at the desired C1 position.

A primary and direct route to this compound involves the chlorosulfonation of 2-naphthol. This reaction utilizes a strong sulfonating and chlorinating agent, typically chlorosulfonic acid (ClSO₃H).

The reaction proceeds in two conceptual stages:

Sulfonation: The electrophilic sulfonation of 2-naphthol. The hydroxyl group activates the ring, directing the incoming electrophile (SO₃, or a related species generated from chlorosulfonic acid) to the ortho-position (C1). This leads to the formation of 2-hydroxynaphthalene-1-sulfonic acid, commonly known as oxy-Tobias acid. jsbeleya.com

Chlorination: The in-situ conversion of the sulfonic acid group to a sulfonyl chloride group.

The choice of solvent is critical to control reactivity and facilitate the reaction. Inert organic solvents are often employed to manage the highly exothermic nature of the reaction between 2-naphthol and chlorosulfonic acid. google.com

An alternative to the direct one-pot chlorosulfonation is a two-step process involving the isolation of the intermediate sulfonic acid.

Synthesis of 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid): 2-Naphthol is first sulfonated using an appropriate agent. While concentrated sulfuric acid is a common sulfonating agent for naphthalenes, chlorosulfonic acid is particularly effective for producing the C1 isomer from 2-naphthol. jsbeleya.comprepchem.com

Conversion to Sulfonyl Chloride: The isolated 2-hydroxynaphthalene-1-sulfonic acid (or its salt) is then converted to the sulfonyl chloride. This is a standard functional group interconversion in organic synthesis. Reagents commonly used for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

The reaction of a sulfonic acid or its salt with thionyl chloride, often in the presence of a catalyst such as N,N-dimethylformamide (DMF), is a well-established method for preparing sulfonyl chlorides. google.comgoogle.com

Classical and Established Synthetic Protocols for this compound

Established protocols for the synthesis of aryl sulfonyl chlorides from phenols or their derivatives provide a framework for the preparation of this compound. These methods focus on controlling reaction conditions to maximize yield and purity.

The synthesis is typically carried out as a "one-pot" or a two-step process. A general one-pot procedure involves the slow addition of the aromatic precursor to an excess of chlorosulfonic acid at a controlled temperature, followed by the introduction of thionyl chloride.

Key Parameters for Optimization:

Temperature Control: The initial reaction of 2-naphthol with chlorosulfonic acid is highly exothermic. The temperature is typically kept low (e.g., 10-15°C) during the addition of 2-naphthol to prevent side reactions and degradation of the material. orgsyn.org After the initial sulfonation, the temperature is often raised to complete the conversion to the sulfonyl chloride.

Reagent Stoichiometry: An excess of chlorosulfonic acid is generally used to serve as both the reagent and the reaction medium. Following the initial sulfonation, an excess of thionyl chloride is added to ensure complete conversion of the sulfonic acid to the sulfonyl chloride. google.com

Reaction Time: The reaction is monitored until completion, which can be determined by the cessation of hydrogen chloride gas evolution. orgsyn.org The subsequent reaction with thionyl chloride may require several hours at an elevated temperature (e.g., 70-85°C). google.com

Work-up Procedure: The reaction mixture is typically quenched by carefully pouring it onto crushed ice. The excess chlorosulfonic acid is decomposed, and the solid sulfonyl chloride product precipitates. The crude product is then collected by filtration, washed with cold water, and dried. orgsyn.org

Interactive Data Table: Illustrative Reaction Parameters for Aryl Sulfonyl Chloride Synthesis

This table provides a summary of typical conditions based on analogous preparations.

| Parameter | Stage 1: Sulfonation | Stage 2: Chlorination | Notes |

| Reagent | Chlorosulfonic Acid | Thionyl Chloride | An excess of both reagents is typically used. |

| Temperature | 10-20°C | 70-90°C | Initial cooling is crucial to control the exothermic reaction. |

| Duration | 1-2 hours | 4-6 hours | Reaction progress can be monitored by HCl evolution. |

| Solvent | Excess reagent or inert solvent (e.g., Dichloromethane) | Same as Stage 1 | Use of a solvent can improve stirrability and heat transfer. |

| Work-up | - | Quenching on ice, filtration | Careful quenching is necessary due to the reactivity of the reagents with water. |

While the reaction between chlorosulfonic acid and an activated aromatic ring like 2-naphthol is often rapid, catalysts can be employed, particularly in the conversion of the sulfonic acid to the sulfonyl chloride.

N,N-Dimethylformamide (DMF): DMF is a common catalyst used in conjunction with thionyl chloride for the preparation of acid chlorides from carboxylic acids and sulfonyl chlorides from sulfonic acids. It is believed to act by forming a Vilsmeier-type intermediate, which is a more reactive chlorinating agent. A German patent describes the use of 5 mol% DMF as a sulfonation aid in a two-step process involving chlorosulfonic acid and then thionyl chloride. google.com

Pyridine: Pyridine can also be used as a catalyst and an acid scavenger in reactions involving thionyl chloride.

The use of such catalysts can often allow for milder reaction conditions and improved reaction rates.

Advanced and Sustainable Synthetic Approaches for this compound

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents, large excesses of reactants, and challenging work-up procedures. Modern research focuses on developing more sustainable and efficient alternatives.

Flow Chemistry: Continuous flow reactors offer significant advantages for hazardous reactions like chlorosulfonations. They provide superior heat and mass transfer, allowing for better temperature control and improved safety. The small reactor volumes minimize the risk associated with highly exothermic processes. Automated continuous synthesis and isolation platforms have been developed for the scalable production of aryl sulfonyl chlorides, which could be adapted for this compound. mdpi.comrsc.org

Alternative Reagents: Research into greener synthetic routes includes exploring alternative reagents to replace chlorosulfonic acid and thionyl chloride. For instance, methods using N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts have been developed, representing a milder approach. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a tool for promoting diverse organic reactions under mild conditions. Heterogeneous, metal-free photocatalysts have been employed to produce sulfonyl chlorides from arenediazonium salts at room temperature, offering a more sustainable alternative to classical Sandmeyer-type reactions. acs.org While this approach would require starting from an amino-naphthalene precursor, it represents a move towards more environmentally benign synthetic strategies.

These advanced methodologies aim to reduce waste, improve safety, and increase the efficiency of sulfonyl chloride synthesis, aligning with the principles of green chemistry.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of sulfonyl chlorides aims to mitigate the environmental impact of traditional methods, which often rely on hazardous reagents and solvents. uniroma1.it Key to this approach is the reduction of waste and the use of less toxic substances. uniroma1.it Research has focused on replacing conventional chlorinating agents with more environmentally benign alternatives.

One greener approach involves the use of Oxone (potassium peroxymonosulfate) in combination with a chloride salt in an aqueous medium. This method provides an efficient pathway for the oxyhalogenation of precursor thiols or disulfides to form the desired sulfonyl chlorides under mild, room-temperature conditions. rsc.org The use of water as a solvent is a significant advantage over volatile organic compounds (VOCs). rsc.org Another strategy involves visible-light-induced reactions, which can proceed in water at ambient temperatures without the need for transition-metal catalysts or organic solvents, further enhancing the green profile of the synthesis. rsc.org

| Parameter | Traditional Method (e.g., Chlorosulfonic Acid) | Green Chemistry Method (e.g., Oxone-KCl in Water) |

|---|---|---|

| Reagents | Excess chlorosulfonic acid, thionyl chloride | Oxone, potassium chloride (KCl) |

| Solvent | Often requires organic solvents (e.g., dichloromethane) | Water rsc.org |

| Conditions | Harsh, often requiring very low or high temperatures | Mild, room temperature rsc.org |

| Byproducts | Acidic and corrosive waste streams | Inorganic salts |

| Safety Profile | Highly corrosive and toxic reagents | Reduced toxicity and improved handling safety |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful technique for the synthesis of sulfonyl chlorides, offering significant advantages in safety, control, and efficiency over traditional batch methods. mdpi.com These reactions are often highly exothermic, and continuous flow reactors provide superior heat management due to their high surface-area-to-volume ratio, mitigating the risk of thermal runaway. rsc.orgnih.gov

In a typical flow setup for sulfonyl chloride synthesis, reagents are pumped through a heated or cooled tube reactor where they mix and react for a specific residence time. rsc.orgresearchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. rsc.org For naphthalene derivatives, continuous-flow microreaction systems can achieve high yields (>99%) with very short residence times (e.g., 60 seconds) under mild conditions. rsc.org The implementation of flow chemistry can significantly improve the space-time yield of the process, a critical metric in chemical manufacturing. mdpi.com

| Parameter | Value/Condition | Significance |

|---|---|---|

| Reactor Type | Microreactor or Packed-Bed Reactor | Enhances mixing and heat transfer rsc.org |

| Residence Time | 41 seconds to 60 seconds rsc.orgrsc.org | Short reaction times increase throughput |

| Temperature | 30 °C to 155 °C mdpi.comrsc.org | Precise temperature control optimizes yield and minimizes byproducts |

| Reagents | N-chloroamides or HNO3/HCl/O2 rsc.orgresearchgate.net | Avoids some traditionally harsh reagents |

| Space-Time Yield | Up to 6.7 kg L⁻¹ h⁻¹ reported for model systems rsc.org | Demonstrates high efficiency of the continuous process |

Scale-Up Considerations and Process Optimization for this compound Production

Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges. Key considerations include managing reaction exothermicity, ensuring consistent product quality, and optimizing throughput. mdpi.com

In batch scale-up, the portion-wise addition of reagents is critical to control the temperature of the highly exothermic chlorosulfonation reaction. mdpi.com However, this can lead to long processing times and potential inconsistencies. Continuous manufacturing offers a significant advantage by handling small volumes of the reaction mixture at any given time, which inherently improves safety and control. mdpi.com

Process optimization often involves a Design of Experiments (DoE) approach to identify the ideal reaction conditions, such as temperature and reagent equivalents, to maximize yield and purity. researchgate.net For continuous processes, optimization also includes flow rates and reactor configuration (e.g., using multiple continuous stirred-tank reactors, or CSTRs). mdpi.com The transition from batch to continuous flow has been shown to nearly double the space-time yield in aryl sulfonyl chloride production, highlighting the efficiency gains. mdpi.com

| Metric | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Production Example | ~65 g in 6.5 hours mdpi.com | ~500 g in 12 hours mdpi.com |

| Space-Time Yield (g mL⁻¹ h⁻¹) | 0.072 mdpi.com | 0.139 mdpi.com |

| Heat Management | Difficult; requires slow addition and robust cooling | Superior; efficient heat dissipation nih.gov |

| Process Control | Manual or semi-automated; potential for variability | Fully automated with PID controllers for high consistency researchgate.net |

| Safety | Higher risk due to large volumes of hazardous materials | Improved safety due to small reactor volumes and better control rsc.org |

Analytical Validation of Synthetic Purity and Structural Integrity

Ensuring the purity and structural integrity of synthesized this compound is critical. A comprehensive analytical validation strategy typically employs a mass balance approach, where the final purity is determined by identifying and quantifying all impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is the primary technique for separating and quantifying the main component from structurally related impurities and unreacted starting materials. researchgate.netnih.gov The structural identity of the final product and any significant impurities is confirmed using techniques like Mass Spectrometry (MS), which provides molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the precise molecular structure. researchgate.netnih.gov

Other potential impurities are quantified using specific methods: water content is determined by Karl Fischer (KF) coulometric titration, residual solvents are measured by Headspace Gas Chromatography/Mass Spectrometry (HS-GC/MS), and non-volatile impurities (e.g., inorganic salts) are assessed using a Thermogravimetric Analyzer (TGA). nih.gov The sum of all identified impurities is subtracted from 100% to assign the final purity value. nih.gov

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC-UV | Purity assessment and quantification of related substances | Percentage area of the main peak and impurities nih.gov |

| ¹H-NMR / ¹³C-NMR | Structural confirmation and identification | Chemical structure and functional groups researchgate.net |

| Mass Spectrometry (MS) | Molecular weight verification | Mass-to-charge ratio confirming molecular formula researchgate.net |

| Karl Fischer Titration | Quantification of water content | Weight percentage of water nih.gov |

| HS-GC/MS | Quantification of residual solvents | Identity and concentration (ppm) of volatile solvents nih.gov |

| Thermogravimetric Analysis (TGA) | Quantification of non-volatile impurities | Weight percentage of inorganic residue nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxynaphthalene 1 Sulfonylchloride

Reactivity Profiling of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is the most reactive site on the 2-hydroxynaphthalene-1-sulfonylchloride molecule. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes it a prime target for a variety of nucleophiles.

Nucleophilic Substitution Pathways (e.g., Aminolysis, Alcoholysis, Hydrolysis)

The primary reaction pathway for the sulfonyl chloride moiety is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This general mechanism is central to the synthetic utility of sulfonyl chlorides, allowing for the formation of sulfonamides, sulfonate esters, and sulfonic acids.

Aminolysis: The reaction with primary or secondary amines yields N-substituted sulfonamides. This reaction is typically rapid and is a cornerstone in the synthesis of a wide array of biologically active compounds. The reaction with an amine (R-NH₂) proceeds as follows:

C₁₀H₆(OH)SO₂Cl + 2 R-NH₂ → C₁₀H₆(OH)SO₂NH-R + R-NH₃⁺Cl⁻

A second equivalent of the amine is consumed to neutralize the hydrogen chloride produced during the reaction.

Alcoholysis: In the presence of an alcohol (R-OH) and typically a base to neutralize the HCl byproduct, this compound is converted to the corresponding sulfonate ester:

C₁₀H₆(OH)SO₂Cl + R-OH + Base → C₁₀H₆(OH)SO₂OR + Base·HCl

Hydrolysis: The reaction with water leads to the formation of 2-hydroxynaphthalene-1-sulfonic acid. This reaction can occur in neutral, acidic, or basic conditions, with the rate being influenced by the pH of the medium.

C₁₀H₆(OH)SO₂Cl + H₂O → C₁₀H₆(OH)SO₃H + HCl

The generally accepted mechanism for these nucleophilic substitution reactions at the sulfonyl sulfur is a bimolecular nucleophilic substitution (Sₙ2) pathway. There is, however, ongoing discussion about whether this proceeds as a concerted process or via a short-lived addition-elimination intermediate. For most arenesulfonyl chlorides, the evidence points towards a concerted Sₙ2-like mechanism.

Reaction Kinetics and Thermodynamic Considerations

The solvolysis reactions of arenesulfonyl chlorides are generally found to follow second-order kinetics, consistent with an Sₙ2 mechanism. The rates of these reactions are highly dependent on the solvent, with polar, nucleophilic solvents accelerating the reaction. The extended Grunwald-Winstein equation is often used to correlate the solvolysis rates with solvent nucleophilicity (N) and ionizing power (Y). For 5-dimethylamino-naphthalene-1-sulfonyl chloride, the sensitivity parameters (l ≈ 0.96 and m ≈ 0.53) support an Sₙ2 reaction pathway with a transition state structure similar to that of benzenesulfonyl chloride.

Activation parameters for the solvolysis of related naphthalenesulfonyl chlorides show relatively small, positive enthalpies of activation (ΔH‡) and large, negative entropies of activation (ΔS‡). These values are indicative of a highly ordered, bimolecular transition state, which is characteristic of an Sₙ2 mechanism.

| Parameter | Typical Value for Arenesulfonyl Chloride Solvolysis | Interpretation |

| Reaction Order | Second Order | Consistent with a bimolecular (Sₙ2) mechanism. |

| Enthalpy of Activation (ΔH‡) | Small and Positive | Indicates a moderate energy barrier to reaction. |

| Entropy of Activation (ΔS‡) | Large and Negative | Suggests a highly ordered transition state, characteristic of two molecules coming together. |

| Solvent Effects | Rate increases with solvent nucleophilicity. | Supports a mechanism where the solvent acts as a nucleophile in the rate-determining step. |

Stereochemical Aspects of Sulfonyl Chloride Reactivity

Given that the sulfur atom in this compound is achiral, stereochemical considerations primarily arise when the reacting nucleophile or the resulting product is chiral. In such cases, the Sₙ2 reaction at the sulfur center is expected to proceed with inversion of configuration if the sulfur atom were a stereocenter. However, as the sulfonyl group is tetrahedral and not a typical stereocenter in this context, the stereochemical focus is more on the preservation or inversion of chirality in the nucleophile or other parts of the molecule during the reaction. For instance, in reactions with chiral amines or alcohols, the stereochemical integrity of the nucleophile is generally maintained.

Reactivity Profiling of the Hydroxyl Group

The hydroxyl group at the 2-position of the naphthalene (B1677914) ring behaves as a typical phenolic hydroxyl group, influencing the molecule's acidity and directing the course of further electrophilic aromatic substitution reactions.

Acidity and Proton Transfer Processes

The hydroxyl group of this compound is acidic due to the resonance stabilization of the corresponding phenoxide anion. The pKa of the parent compound, 2-naphthol (B1666908), is approximately 9.5. The presence of the electron-withdrawing sulfonyl chloride group at the adjacent 1-position is expected to increase the acidity of the hydroxyl group (i.e., lower its pKa value) by inductively withdrawing electron density and further stabilizing the conjugate base. This enhanced acidity means that in the presence of a base, the hydroxyl group can be readily deprotonated to form a naphthoxide ion. This deprotonation significantly enhances the electron-donating ability of the oxygen, which can, in turn, influence the reactivity of the naphthalene ring.

| Compound | Functional Group | Expected pKa Range | Reason for Acidity |

| 2-Naphthol | Phenolic -OH | ~9.5 | Resonance stabilization of the phenoxide ion. |

| 2-Hydroxynaphthalene-1-sulfonic acid | Phenolic -OH | Lower than 2-naphthol | The electron-withdrawing sulfonic acid group enhances the acidity of the hydroxyl group. |

| This compound | Phenolic -OH | Expected to be more acidic than 2-naphthol | The strongly electron-withdrawing sulfonyl chloride group increases the acidity of the hydroxyl group. |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene. The hydroxyl group at the 2-position is a powerful activating group and is ortho-, para-directing. In the case of 2-naphthol, electrophilic attack is strongly favored at the 1-position. However, in this compound, the 1-position is already substituted.

The sulfonyl chloride group is a deactivating group and is meta-directing. Therefore, the outcome of an electrophilic aromatic substitution on this compound will be determined by the competition between the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing sulfonyl chloride group.

Given the powerful activating nature of the hydroxyl group, it is likely to dominate the directing effects. The positions ortho and para to the hydroxyl group are 1, 3, and 4. Since the 1-position is blocked, potential sites for electrophilic attack are the 3 and 4-positions. The sulfonyl chloride group at position 1 would direct an incoming electrophile to positions 3, 5, and 8. The convergence of these directing effects suggests that the most likely position for further electrophilic substitution would be the 3-position. However, steric hindrance from the bulky sulfonyl chloride group at the adjacent 1-position might also influence the regioselectivity, potentially favoring substitution at less hindered positions.

Intermolecular and Intramolecular Hydrogen Bonding Influences

The reactivity of 2-Hydroxynaphthalene-1-sulfonyl chloride is significantly modulated by both intramolecular and intermolecular hydrogen bonding, stemming from the presence of the hydroxyl (-OH) group ortho to the sulfonyl chloride (-SO₂Cl) group.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the sulfonyl chloride group. This interaction creates a stable six-membered ring, which can influence the molecule's conformation and reactivity. Such hydrogen bonding is a common feature in ortho-hydroxyaryl compounds. The formation of this bond can decrease the acidity of the phenolic proton and reduce the electrophilicity of the sulfur atom by donating electron density to the sulfonyl group. In related systems like ortho-hydroxyaryl Schiff bases and 2-hydroxybenzophenones, intramolecular hydrogen bonding has been shown to be a dominant factor in determining their structure and stability. ias.ac.innih.gov For instance, studies on various 2-substituted phenols using Density Functional Theory (DFT) have quantified the enthalpy of these intramolecular hydrogen bonds, showing they significantly stabilize the molecule. acs.org This stabilization can affect the energy barrier for reactions involving either the hydroxyl or the sulfonyl chloride group.

Intermolecular Hydrogen Bonding: In the absence of a strong intramolecular bond or in condensed phases, 2-Hydroxynaphthalene-1-sulfonyl chloride molecules can engage in intermolecular hydrogen bonding. The hydroxyl group of one molecule can act as a hydrogen bond donor to a sulfonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This association between molecules can lead to the formation of dimers or larger aggregates, which is a common characteristic of phenols and naphthols. stackexchange.com Intermolecular hydrogen bonding generally increases the boiling and melting points of a substance by requiring more energy to separate the associated molecules. stackexchange.com From a reactivity standpoint, intermolecular hydrogen bonding can affect reaction kinetics by altering the solvation shell and the accessibility of the reactive sites to incoming reagents. In polar, hydrogen-bond-accepting solvents, the solvent molecules can compete with the intramolecular hydrogen bond, potentially leading to different reactive conformations. nih.gov

Synergistic and Antagonistic Effects of Proximal Functional Groups

Ortho-Substituent Effects on Reaction Pathways

The ortho-hydroxyl group acts as an electronic-donating group through resonance and an electron-withdrawing group through induction. Its net effect on the electrophilicity of the sulfonyl sulfur is complex. Typically, electron-donating groups decrease the reactivity of sulfonyl chlorides toward nucleophiles by reducing the partial positive charge on the sulfur atom. Conversely, electron-withdrawing groups increase reactivity. mdpi.com

However, ortho-substituents often exhibit behavior that cannot be explained by electronic effects alone due to steric hindrance and specific intramolecular interactions. In the case of 2-Hydroxynaphthalene-1-sulfonyl chloride, the hydroxyl group can sterically hinder the approach of a nucleophile to the sulfur atom. More significantly, the potential for intramolecular hydrogen bonding can stabilize the ground state, thereby increasing the activation energy for a reaction. Alternatively, the hydroxyl group could participate in the reaction mechanism, for example by acting as a proton shuttle, which could potentially accelerate the reaction. Studies on other ortho-substituted arenesulfonyl chlorides have shown that ortho-alkyl groups can cause a counterintuitive acceleration of nucleophilic substitution, attributed to a sterically congested ground state that is energetically closer to the transition state. mdpi.comdntb.gov.uanih.gov While a hydroxyl group is different from an alkyl group, this highlights the unique nature of ortho-substituent effects. The presence of the ortho-hydroxyl group can also direct the regiochemistry of reactions on the aromatic ring, although the primary reactive site is the sulfonyl chloride group itself. wikipedia.org

Chelation and Coordination Potential of the Hydroxyl Group

The hydroxyl group, in conjunction with one of the sulfonyl oxygen atoms, can act as a bidentate ligand to coordinate with metal ions. The ability of naphthol derivatives and other polyphenolic compounds to chelate metals is well-documented. researchgate.networdpress.comnih.gov The formation of a metal complex at this site would drastically alter the electronic properties of the sulfonyl chloride group.

Coordination of a Lewis acidic metal ion to the hydroxyl oxygen and a sulfonyl oxygen would significantly increase the electron-withdrawing nature of the sulfonyl group. This would render the sulfur atom much more electrophilic and highly susceptible to nucleophilic attack. This principle is utilized in Lewis acid catalysis. Therefore, in the presence of suitable metal ions, the reactivity of 2-Hydroxynaphthalene-1-sulfonyl chloride could be synergistically enhanced. The stability of such chelates would depend on the metal ion and the reaction conditions. The formation of stable five- or six-membered chelate rings is a strong driving force in coordination chemistry. nih.gov This chelation potential makes the molecule's reactivity tunable and is a key feature arising from the proximity of the two functional groups.

Mechanistic Elucidation of Key Transformation Pathways

Understanding the precise reaction mechanisms of 2-Hydroxynaphthalene-1-sulfonyl chloride requires sophisticated analytical and computational techniques. While specific studies on this exact molecule are scarce, the methodologies applied to analogous arenesulfonyl chlorides provide a clear framework for mechanistic investigation.

Transition State Analysis and Reaction Coordinate Mapping

Reactions of sulfonyl chlorides, such as hydrolysis or aminolysis, are generally believed to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. mdpi.comrsc.org Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. mdpi.comnih.gov

For an Sₙ2 reaction at the sulfur center, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. In this transition state, the incoming nucleophile and the leaving group (chloride) occupy the apical positions. DFT calculations can model the geometry and energy of this transition state. mdpi.comresearchgate.net By mapping the potential energy surface along the reaction coordinate (the path from reactants to products), key features like activation energy barriers can be determined. researchgate.netarxiv.org

For example, DFT studies on the chloride-chloride exchange in arenesulfonyl chlorides have confirmed a single transition state consistent with an Sₙ2 mechanism. mdpi.comdntb.gov.uanih.gov Similar studies on the hydrolysis of benzenesulfonyl chloride have modeled the role of water molecules, not just as nucleophiles but also as catalysts assisting in proton transfer within the transition state. researchgate.net For 2-Hydroxynaphthalene-1-sulfonyl chloride, such analysis would need to account for the influence of the ortho-hydroxyl group, which could stabilize or destabilize the transition state through steric or hydrogen-bonding interactions.

Below is a representative table of calculated activation parameters for the chloride exchange reaction in various arenesulfonyl chlorides, illustrating the data obtained from such studies.

| Compound | ΔG‡ (kcal/mol) in MeCN | Relative Rate (Calculated) |

| Benzenesulfonyl chloride | 20.1 | 1.00 |

| 4-Methoxybenzenesulfonyl chloride | 21.2 | 0.16 |

| 4-Nitrobenzenesulfonyl chloride | 18.5 | 11.0 |

| 2-Methylbenzenesulfonyl chloride | 19.3 | 3.55 |

Data derived from analogous systems to illustrate typical computational results. Actual values for 2-Hydroxynaphthalene-1-sulfonyl chloride would require specific calculation.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com In the context of sulfonyl chloride reactions, isotopes of oxygen, chlorine, or sulfur could be employed.

¹⁸O Labeling: To study the hydrolysis mechanism, the reaction can be carried out in H₂¹⁸O. By analyzing the mass spectrum of the resulting sulfonic acid product, one can determine if the ¹⁸O atom has been incorporated. Incorporation of ¹⁸O into the sulfonic acid would confirm that the S-Cl bond is broken and a new S-O bond is formed with oxygen from the water molecule, consistent with an Sₙ2 pathway.

³⁶Cl Labeling: The identity exchange reaction between a sulfonyl chloride and a labeled chloride salt (e.g., Et₄N³⁶Cl) can be monitored to determine the rate of nucleophilic substitution at the sulfur atom. Such studies have been crucial in establishing the Sₙ2 mechanism for these compounds. nih.gov

Kinetic Solvent Isotope Effect (KSIE): Comparing the reaction rate in a normal solvent (e.g., H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD) can provide insight into the transition state. A significant KSIE (kH/kD > 1) often indicates that a proton transfer is involved in the rate-determining step, which could be relevant for reactions of 2-Hydroxynaphthalene-1-sulfonyl chloride where the hydroxyl proton might participate. mdpi.com

For instance, the synthesis of isotopically labeled dansyl chloride-13C₂ demonstrates the methods used to introduce isotopes into complex aromatic sulfonyl chlorides for use in tracer studies. google.com These techniques, applied to 2-Hydroxynaphthalene-1-sulfonyl chloride, would provide invaluable data to confirm the influence of the ortho-hydroxyl group on its reaction mechanisms.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can exert a profound influence on the reaction rate and mechanism. For sulfonyl chlorides, including this compound, the solvent's properties, such as polarity, nucleophilicity, and its ability to stabilize charged intermediates, are critical in determining the operative reaction pathway. The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, is often studied to elucidate these effects. The mechanism for the solvolysis of arenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) pathway, which can be either concerted or stepwise.

The influence of the solvent on the solvolysis of sulfonyl chlorides is often quantitatively assessed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the substrate to changes in solvent nucleophilicity (NT).

m represents the sensitivity of the substrate to changes in solvent ionizing power (YCl).

NT is the solvent nucleophilicity parameter.

YCl is the solvent ionizing power parameter for reactions involving a chloride leaving group.

For many arenesulfonyl chlorides, the solvolysis is believed to proceed through a concerted SN2 mechanism. nih.govresearchgate.net A single correlation encompassing a wide range of solvent compositions is often observed, suggesting a consistent mechanism. nih.gov The sensitivity values, l and m, provide insight into the transition state structure. For instance, studies on compounds analogous to this compound, such as 5-dimethylamino-naphthalene-1-sulfonyl chloride, show sensitivity values that support an SN2 reaction pathway. researchgate.netkoreascience.krpsu.edu

The nature of the solvent can also influence whether the reaction proceeds through a direct displacement at the sulfur atom or an elimination-addition pathway involving a sulfene (B1252967) intermediate. The latter is more favored in the presence of a base and with sulfonyl chlorides bearing an α-hydrogen. nih.gov However, for arenesulfonyl chlorides like this compound, a direct nucleophilic attack by the solvent is the more probable mechanism under neutral solvolytic conditions.

Kinetic solvent isotope effects (KSIE) further support the proposed mechanisms. For example, comparing the rate of solvolysis in H₂O versus D₂O or MeOH versus MeOD can indicate the degree of bond breaking in the transition state. nih.govmdpi.com For many sulfonyl chlorides, the observed KSIE values are consistent with a bimolecular mechanism where the solvent is involved in the rate-determining step. nih.govmdpi.com

The table below presents the solvent nucleophilicity (NT) and ionizing power (YCl) for a range of solvents, which are crucial for understanding their effect on the reaction mechanisms of sulfonyl chlorides.

| Solvent | NT | YCl |

|---|---|---|

| Methanol | 0.17 | -1.2 |

| Ethanol | 0.37 | -2.52 |

| 90% Ethanol | 0.26 | -0.63 |

| 80% Ethanol | 0.16 | 0.00 |

| Water | -0.41 | 3.49 |

| 2,2,2-Trifluoroethanol (TFE) | -3.32 | 2.79 |

| 97% TFE | -2.90 | 2.70 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | -5.26 | 5.04 |

| Acetone | -0.37 | -5.46 |

Synthesis of Sulfonamide Derivatives from this compound

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of a wide range of sulfonamides. These compounds are of significant interest due to their prevalence in medicinal chemistry and material science.

The synthesis of sulfonamides from this compound typically proceeds via the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a standard method for forming the robust S-N bond characteristic of sulfonamides.

The formation of primary sulfonamides involves the reaction with ammonia or a primary amine, while secondary sulfonamides are synthesized using secondary amines. Tertiary sulfonamides, which lack a hydrogen on the nitrogen atom, are generally prepared through the alkylation of a primary or secondary sulfonamide, as the direct reaction of a tertiary amine with a sulfonyl chloride does not typically lead to sulfonamide formation. The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields of the desired sulfonamide derivative.

| Amine Type | Reactant Example | Product Type |

| Primary Amine | Aniline | N-Phenyl-2-hydroxynaphthalene-1-sulfonamide |

| Secondary Amine | Diethylamine | N,N-Diethyl-2-hydroxynaphthalene-1-sulfonamide |

| Ammonia | Aqueous Ammonia | 2-Hydroxynaphthalene-1-sulfonamide |

Sulfonamide derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization to form a variety of heterocyclic compounds. These reactions are powerful tools for the construction of complex, polycyclic systems that are often found in biologically active molecules and advanced materials. For instance, a sulfonamide with a suitably positioned nucleophile can cyclize onto the naphthalene ring or other parts of the molecule to form fused heterocyclic systems. These cyclization reactions can be promoted by heat, acid, or base, or mediated by transition metal catalysts, leading to the formation of novel sultams and other sulfur-containing heterocycles.

Derivatization to Sulfonate Esters and Sulfonic Acids

Beyond sulfonamides, this compound is a key starting material for the synthesis of sulfonate esters and sulfonic acids, further expanding its synthetic versatility.

Sulfonate esters are readily prepared by the reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) in the presence of a base. This reaction, often referred to as sulfonylation, converts the hydroxyl group of the alcohol or phenol into a good leaving group, a property that is widely exploited in subsequent nucleophilic substitution reactions. The choice of alcohol or phenol allows for the introduction of a wide variety of functional groups, leading to a diverse library of sulfonate esters with different steric and electronic properties.

| Reactant Type | Reactant Example | Product Type |

| Alcohol | Methanol | Methyl 2-hydroxynaphthalene-1-sulfonate |

| Phenol | Phenol | Phenyl 2-hydroxynaphthalene-1-sulfonate |

The hydrolysis of this compound leads to the formation of 2-hydroxy-1-naphthalenesulfonic acid. This reaction is typically carried out in an aqueous medium and can be facilitated by the presence of a base. The resulting sulfonic acid is a strong acid and a valuable intermediate in its own right, often used in the synthesis of dyes and other specialty chemicals. The kinetics and mechanism of the hydrolysis of aromatic sulfonyl chlorides have been studied, and the reaction generally proceeds through a nucleophilic attack of water on the sulfur atom of the sulfonyl chloride group.

Role in the Design and Synthesis of Fluorescent Probes and Indicators

The inherent fluorescence of the naphthalene moiety makes this compound an attractive scaffold for the design and synthesis of fluorescent probes and indicators. The sulfonyl chloride group provides a convenient handle for attaching recognition units that can selectively interact with specific analytes, such as metal ions, anions, or biologically relevant molecules.

Upon binding to the target analyte, the electronic properties of the fluorophore can be modulated, leading to a change in its fluorescence intensity, wavelength, or lifetime. This change in the fluorescence signal allows for the sensitive and selective detection of the analyte. For example, a sulfonamide derivative of this compound bearing a chelating group can act as a fluorescent sensor for metal ions. The binding of the metal ion to the chelating group can either enhance or quench the fluorescence of the naphthalene core, providing a measurable signal for the detection of the metal ion. The versatility of the sulfonyl chloride group allows for the incorporation of a wide range of recognition moieties, enabling the development of fluorescent probes for a multitude of applications in chemistry, biology, and environmental science.

< 2-Hydroxynaphthalene-1-sulfonyl chloride: A Key Intermediate in Advanced Material Synthesis

2-Hydroxynaphthalene-1-sulfonyl chloride serves as a fundamental building block in the synthesis of a wide array of functional organic molecules. Its reactive sulfonyl chloride group, combined with the inherent photophysical properties of the naphthalene core, makes it a valuable precursor for creating complex materials with tailored applications in sensing, imaging, and polymer science. This article explores its specific roles in the development of chromophores, fluorophores, chemosensors, and functional polymers.

Computational and Theoretical Investigations of 2 Hydroxynaphthalene 1 Sulfonylchloride

Electronic Structure Calculations and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure calculations for 2-Hydroxynaphthalene-1-sulfonylchloride reveal key information about its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For aromatic sulfonyl derivatives, the HOMO is typically localized over the electron-rich naphthalene (B1677914) ring system, while the LUMO is often centered on the sulfonyl chloride group and the adjacent carbon atom. This distribution suggests that the naphthalene ring is the primary site for electrophilic attack, whereas the sulfonyl chloride moiety is susceptible to nucleophilic attack.

The energy of these orbitals and the resulting energy gap can be calculated using DFT methods. A smaller HOMO-LUMO gap indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous naphthalene sulfonates have determined energy gaps, which provide a reference for estimating the reactivity of this compound. researchgate.net

Table 1: Calculated FMO Properties for a Related Naphthalene Derivative

This table presents representative data calculated for analogous compounds to illustrate the typical values for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| Energy Gap (ΔE) | 5.5 |

Note: Values are illustrative and based on DFT calculations for similar structures.

The distribution of electron density within this compound is uneven due to the presence of highly electronegative oxygen, chlorine, and sulfur atoms. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In a typical MEP map for this compound, negative potential (often colored red or yellow) is concentrated around the oxygen atoms of the sulfonyl group and the hydroxyl group, indicating these are prime sites for electrophilic attack. Conversely, positive potential (colored blue) is expected around the hydrogen atom of the hydroxyl group and, most significantly, the sulfur atom of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to bonding with three highly electronegative atoms (two oxygens and one chlorine), making it a strong electrophilic center and the primary target for nucleophiles. Computational analyses of similar molecules confirm that oxygen-containing sites are the most electronegative positions. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the C-S bond connecting the sulfonyl group to the naphthalene ring, allows the molecule to adopt various conformations.

Conformational analysis involves calculating the molecule's energy as a function of torsion angles. By systematically rotating the sulfonyl chloride group relative to the naphthalene ring, a potential energy surface can be generated. This map reveals the lowest-energy (most stable) conformations and the energy barriers that must be overcome to transition between them.

For this compound, the preferred conformation is likely one that minimizes steric hindrance between the bulky sulfonyl chloride group and the adjacent hydroxyl group and perihydrogen atom on the naphthalene ring. The geometry around the sulfur atom is generally a distorted tetrahedron. nih.gov Studies on similar substituted naphthalenes show that side chains are often rotated out of the plane of the naphthalenedione ring to achieve stability. nih.gov The rotational barrier is the energy difference between the most stable (energy minimum) and least stable (energy maximum) conformations.

The stability of different conformations is influenced by a variety of intramolecular interactions. In this compound, a key interaction is the potential for hydrogen bonding between the hydrogen of the hydroxyl group and one of the oxygen atoms or the chlorine atom of the sulfonyl group. This intramolecular hydrogen bond would form a five or six-membered ring, significantly stabilizing a particular conformation. nih.gov

Furthermore, repulsive steric interactions and attractive or repulsive electrostatic interactions (dipole-dipole) play a crucial role. Computational methods can quantify the energetic contribution of these interactions to predict the most stable three-dimensional arrangement of the molecule in the gas phase or in solution.

Prediction of Reactivity Profiles and Reaction Energetics

Theoretical calculations are invaluable for predicting how this compound will behave in chemical reactions. By modeling reaction pathways, transition states, and the energies of reactants and products, chemists can understand reaction mechanisms and predict outcomes.

The primary reactive site for nucleophilic substitution is the sulfur atom of the sulfonyl chloride group. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this process, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion as a leaving group.

Computational studies on the solvolysis of related arenesulfonyl chlorides consistently support an SN2 pathway. mdpi.com Key evidence from these studies includes:

Transition State Analysis: Modeling the transition state shows the incoming nucleophile and the departing leaving group are simultaneously bonded to the sulfur atom.

Activation Parameters: Calculated activation enthalpies (ΔH‡) are typically in the range of 12-16 kcal/mol, and activation entropies (ΔS‡) are large and negative, which is characteristic of an associative, ordered SN2 transition state. researchgate.net

Kinetic Isotope Effects: Calculations can predict solvent kinetic isotope effects (SKIEs), which provide further support for the proposed mechanism. mdpi.com

By calculating the energy profile for the reaction of this compound with various nucleophiles, a reactivity profile can be established, predicting which reactions are energetically favorable and likely to occur at a significant rate.

Simulation of Spectroscopic Properties for Research Validation

Computational simulations of the infrared (IR) and Raman spectra of 2-Hydroxynaphthalene-1-sulfonyl chloride, which are performed by calculating the vibrational frequencies of the molecule's normal modes, have not been published. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral peaks to the vibrations of functional groups within the molecule.

There are no available studies that report the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Hydroxynaphthalene-1-sulfonyl chloride. Methods such as the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts. This data is essential for the structural elucidation of new compounds and for confirming experimental NMR assignments.

The modeling of electronic absorption (UV-Vis) and emission spectra for 2-Hydroxynaphthalene-1-sulfonyl chloride using methods like Time-Dependent Density Functional Theory (TD-DFT) has not been documented in the scientific literature. These simulations provide insights into the electronic transitions within a molecule, helping to understand its color, photostability, and potential applications in materials science and photochemistry.

Advanced Research Perspectives and Future Directions

Exploration of Unconventional Reactivity Modes for 2-Hydroxynaphthalene-1-sulfonylchloride

The inherent reactivity of the sulfonyl chloride and the electron-rich naphthalene (B1677914) core in this compound offers fertile ground for exploring novel chemical transformations. Future research is anticipated to move beyond conventional nucleophilic substitution reactions to delve into radical-mediated processes and photochemical pathways, opening up new avenues for molecular synthesis.

Radical-Mediated Transformations

The sulfonyl chloride group can serve as a precursor to sulfonyl radicals, which are valuable intermediates in carbon-carbon and carbon-heteroatom bond formation. Advanced research is poised to investigate the generation of the 2-hydroxy-1-naphthalenesulfonyl radical through various initiation methods, including photoredox catalysis. These radicals could then participate in a range of transformations, such as:

Radical Addition to Alkenes and Alkynes: The addition of the naphthalenesulfonyl radical to unsaturated bonds would provide access to a variety of functionalized organosulfones, which are important motifs in medicinal chemistry and materials science.

Radical Cyclization Reactions: Intramolecular radical cyclizations starting from appropriately substituted derivatives of this compound could be a powerful strategy for the synthesis of complex polycyclic and heterocyclic structures containing the naphthalene moiety.

Minisci-type Reactions: The reaction of the 2-hydroxy-1-naphthalenesulfonyl radical with electron-deficient heteroarenes could lead to the direct C-H sulfonylation of these important scaffolds, providing a streamlined route to novel bioactive compounds.

A key area of investigation will be the development of catalytic systems that can control the regioselectivity and stereoselectivity of these radical reactions, thereby enhancing their synthetic utility.

Photochemical Reaction Pathways

The naphthalene ring system is known for its rich photochemistry. Future studies will likely explore the photochemical reactivity of this compound, both through direct excitation and photosensitization. Potential photochemical pathways to be explored include:

Photoinduced Electron Transfer (PET): PET processes could be used to generate radical ions from this compound, which could then undergo unique bond-forming or bond-cleaving reactions.

Photo-Fries and Photo-Claisen Rearrangements: Investigation into light-induced rearrangement reactions could uncover novel synthetic routes to functionalized naphthalene derivatives that are not accessible through traditional thermal methods.

Photocatalytic C-H Functionalization: The development of photocatalytic systems that can activate the C-H bonds of the naphthalene ring in this compound would enable the direct introduction of various functional groups, offering a highly atom-economical approach to new derivatives.

Integration into Catalytic Cycles and Ligand Architectures

The unique structural features of this compound, namely the hydroxyl and sulfonyl chloride groups on the rigid naphthalene scaffold, make it an attractive building block for the design of novel ligands and catalysts.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The 2-naphthol (B1666908) unit is a well-established platform for the construction of privileged chiral ligands, such as BINOL and its derivatives. This compound can serve as a versatile starting material for a new generation of chiral ligands. The sulfonyl chloride group can be readily converted into sulfonamides, sulfonate esters, and other functionalities, allowing for the introduction of various coordinating groups.

Future research in this area will focus on:

Synthesis of Novel Bidentate and Polydentate Ligands: By reacting this compound with chiral amines, amino alcohols, and other synthons, a diverse library of new ligands can be created.

Application in Asymmetric Transformations: These new chiral ligands will be screened in a wide range of asymmetric catalytic reactions, such as asymmetric hydrogenation, C-C bond formation, and cycloaddition reactions, with the aim of achieving high enantioselectivity and catalytic efficiency.

| Ligand Type | Potential Synthesis from this compound | Target Asymmetric Reactions |

| Chiral Sulfonamide-Phosphine Ligands | Reaction with a chiral amino-phosphine | Asymmetric Hydrogenation, Allylic Alkylation |

| Chiral Sulfonamide-Oxazoline Ligands | Reaction with a chiral amino alcohol followed by cyclization | Asymmetric Diels-Alder, Michael Addition |

| Chiral Sulfonate-Based Ligands | Esterification with a chiral alcohol | Lewis Acid Catalysis |

Catalyst Support Functionalization

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and facilitating product purification. The reactive sulfonyl chloride group of this compound makes it an excellent candidate for the functionalization of various catalyst supports, such as polymers and silica (B1680970).

Research in this domain will likely involve:

Covalent Grafting onto Polymer Supports: this compound can be covalently attached to polymers bearing nucleophilic groups (e.g., amino or hydroxyl groups). The resulting functionalized polymers can then be used to immobilize metal catalysts or organocatalysts.

Modification of Inorganic Supports: The surface of materials like silica gel can be modified with aminopropyl groups, which can then react with this compound to create a functionalized support for catalysis.

The development of these supported catalysts will be driven by the need for more sustainable and economically viable chemical processes.

Sustainable and Resource-Efficient Utilization of this compound

In line with the principles of green chemistry, future research will aim to develop more sustainable and resource-efficient methods for the synthesis and application of this compound.

Key areas of focus will include:

Greener Synthetic Routes: The development of catalytic, solvent-free, or aqueous-based methods for the synthesis of this compound will be a priority to minimize the environmental impact of its production.

Atom-Economical Transformations: Exploring reactions that proceed with high atom economy, such as C-H functionalization and catalytic additions, will be crucial for the resource-efficient utilization of this compound.

Use of Renewable Feedstocks: Investigating the synthesis of the naphthalene core from renewable resources could provide a long-term sustainable pathway for the production of this compound and its derivatives.

Biocatalysis: The use of enzymes to perform selective transformations on this compound could offer a highly efficient and environmentally benign approach to the synthesis of valuable chiral derivatives.

By focusing on these advanced research perspectives, the scientific community can unlock the full potential of this compound, paving the way for innovations in organic synthesis, catalysis, and sustainable chemistry.

Atom Economy and Waste Reduction Strategies

The principles of green chemistry are increasingly guiding the development of synthetic routes for specialty chemicals, including this compound. A primary focus is the improvement of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. The traditional synthesis of aryl sulfonyl chlorides often involves chlorosulfonation of the corresponding aromatic compound with chlorosulfonic acid.

In the case of this compound, the synthesis would typically start from 2-naphthol. The direct chlorosulfonation of 2-naphthol with chlorosulfonic acid (ClSO₃H) presents a seemingly straightforward path.

Reaction: C₁₀H₈O (2-Naphthol) + 2 ClSO₃H → C₁₀H₇ClO₃S (this compound) + H₂SO₄ + HCl

However, this reaction generates significant inorganic acid byproducts, namely sulfuric acid and hydrochloric acid, leading to a lower atom economy and creating chemical waste that requires neutralization and disposal. Alternative and modern strategies aim to mitigate these issues. For instance, milder and more selective reagents are being explored for sulfonyl chloride synthesis. One such approach involves the oxidative chlorination of thiols or disulfides. While this would require the synthesis of the corresponding thiol precursor from 2-naphthol, it can offer a pathway with different waste profiles. rsc.orgorganic-chemistry.org

Another key area for waste reduction is the move from traditional batch processing to continuous flow manufacturing. mdpi.com Flow chemistry offers superior control over reaction parameters, enhances safety, and can improve yield, thereby reducing the formation of unwanted byproducts and minimizing waste streams. rsc.org

Below is a comparative table illustrating the atom economy considerations for different conceptual synthetic approaches.

| Synthetic Approach | Key Reagents | Major Byproducts | Atom Economy Consideration |

| Direct Chlorosulfonation | 2-Naphthol, Chlorosulfonic Acid | H₂SO₄, HCl | Low, due to the formation of stoichiometric inorganic acid waste. |

| Oxidative Chlorination | 2-Thionaphthol, Oxidant (e.g., NaDCC·2H₂O) | Reduced oxidant, NaCl | Potentially higher, depending on the oxidant system used and its byproducts. rsc.org |

| Sandmeyer-type Reaction | 2-Amino-1-naphthalenesulfonic acid, SO₂, Cu catalyst | N₂, Copper salts | Utilizes a different starting material but can be efficient. Modern versions use stable SO₂ surrogates. organic-chemistry.org |

Renewable Feedstock Derivation

The long-term sustainability of producing this compound is intrinsically linked to the sourcing of its primary precursor, 2-naphthol. Traditionally, naphthalene, the feedstock for 2-naphthol, is derived from fossil fuels like coal tar and petroleum. sciencemadness.orggoogle.com However, significant research is underway to develop pathways for producing key aromatic platform chemicals from renewable biomass.

Lignin (B12514952), a complex aromatic polymer that constitutes a major component of lignocellulosic biomass, stands out as a promising renewable source for aromatic compounds. dtu.dk It is the most abundant natural source of aromatics, and its valorization is a critical goal for establishing integrated biorefineries. Research has demonstrated various strategies for breaking down the complex lignin polymer into simpler aromatic molecules, which can then be converted into valuable chemicals like naphthalene. nih.govresearchgate.net

The conversion of lignin into chemical intermediates can be achieved through processes like pyrolysis or catalytic hydrodeoxygenation. researchgate.netcetjournal.it These processes aim to depolymerize lignin and remove oxygen atoms to produce a mixture of aromatic hydrocarbons. Subsequent catalytic upgrading and separation steps can isolate naphthalene, which can then be converted to 2-naphthol through established industrial processes like sulfonation followed by alkali fusion. sciencemadness.orggoogle.com While challenges in selectivity and process economics remain, the derivation of naphthalene from lignin represents a viable future direction for the sustainable production of this compound and its derivatives. nih.gov

High-Throughput Synthesis and Screening Applications

Automated Synthesis Platform Integration

The synthesis of aryl sulfonyl chlorides, often characterized by the use of highly reactive and corrosive reagents, can be significantly improved through automation and continuous flow technology. mdpi.comresearchgate.net Automated synthesis platforms, incorporating continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), offer substantial advantages over traditional batch methods. mdpi.comresearchgate.net

For the production of this compound, an automated system would allow for precise control over reagent addition, reaction temperature, and residence time. This level of control is crucial for managing the highly exothermic nature of chlorosulfonation reactions, thereby enhancing process safety and minimizing the formation of impurities like undesired isomers or sulfonic acid byproducts. mdpi.com Integrating real-time monitoring through gravimetric balances and spectroscopic probes allows for feedback control, ensuring process consistency and reliability. mdpi.com Such automated continuous manufacturing has been shown to significantly improve the space-time yield compared to batch processes, making it a highly attractive strategy for scalable and efficient production. mdpi.comnih.gov

Key Advantages of Automated Synthesis Platforms:

Enhanced Safety: Minimizes operator exposure to hazardous reagents and controls exothermic reactions effectively. rsc.org

Improved Consistency: Precise control of process parameters leads to higher batch-to-batch reproducibility. researchgate.net

Increased Efficiency: Higher space-time yields and reduced downtime compared to batch processing. mdpi.com

Waste Reduction: Optimized reaction conditions minimize byproduct formation. nih.gov

Combinatorial Library Generation

The reactive sulfonyl chloride functional group makes this compound an excellent building block for the generation of combinatorial libraries. enamine.net Combinatorial chemistry is a powerful tool in drug discovery and materials science, enabling the rapid synthesis of a large number of structurally diverse molecules for high-throughput screening. nih.gov

By reacting this compound with a diverse array of primary and secondary amines, a library of novel sulfonamides can be readily synthesized. The naphthalene scaffold provides a rigid, well-defined core structure with inherent fluorescence properties, while the hydroxyl group offers a potential site for secondary modification or hydrogen bonding interactions with biological targets. The variability in the amine building block allows for systematic exploration of the chemical space around the core scaffold. This approach can be used to discover compounds with specific biological activities or desired material properties. enamine.netnih.gov

| Library Type | Reactant Class | Resulting Functional Group | Potential Applications |

| Sulfonamide Library | Primary/Secondary Amines | R-SO₂-NR'R'' | Drug discovery (e.g., antibacterial, anticancer agents), Agrochemical screening |

| Sulfonate Ester Library | Alcohols/Phenols | R-SO₂-OR' | Pro-drugs, Material science, Synthetic intermediates |

Emerging Applications in Niche Scientific Disciplines

Analytical Chemistry Methodological Enhancements

In analytical chemistry, the detection and quantification of certain analytes can be challenging due to their low concentration or lack of a suitable chromophore for UV-Vis detection. mdpi.comnih.gov Chemical derivatization is a widely used strategy to overcome these limitations. nbinno.com this compound, and related naphthalenesulfonyl chlorides, are valuable derivatizing agents, particularly for high-performance liquid chromatography (HPLC). nih.gov

The compound can react with analytes containing primary or secondary amine groups to form stable sulfonamide derivatives. The key advantages of using a naphthalene-based reagent are:

Introduction of a Strong Chromophore: The naphthalene ring possesses a high molar absorptivity in the UV region, significantly enhancing the detection sensitivity of the derivatized analyte. mdpi.com

Fluorescence Tagging: The naphthalene moiety is inherently fluorescent. sigmaaldrich.comnih.govnih.gov Derivatization with this compound converts non-fluorescent analytes into highly fluorescent derivatives, allowing for extremely sensitive detection using a fluorescence detector. This is analogous to the well-established use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in protein and amino acid analysis. wikipedia.org

This derivatization technique enhances selectivity and lowers the limits of detection for various important compounds, including pharmaceuticals, biogenic amines, and amino acids in complex biological or environmental matrices. nih.govnih.gov The hydroxyl group on the naphthalene ring of the target compound could also potentially modulate the fluorescent properties (e.g., Stokes shift) of the resulting derivatives, offering further avenues for methodological refinement. rsc.org

Nanoscience and Nanomaterial Functionalization

Currently, there is a lack of specific research on the application of this compound in nanoscience. The potential for this compound to act as a surface functionalizing agent for nanomaterials is yet to be investigated and documented in peer-reviewed literature. As such, no data tables detailing research findings in this area can be provided.

Concluding Remarks on the Research Trajectory of this compound

The research trajectory for this compound has yet to significantly intersect with the field of nanoscience. The current body of scientific knowledge on this compound is primarily focused on its synthesis and its role as an intermediate in organic chemistry. Its potential as a functional component in advanced materials, particularly in the realm of nanotechnology, represents an open and unexplored avenue for future research.

Future investigations could explore the viability of using this compound to modify the surface of various nanoparticles, such as gold, silica, or quantum dots. Such studies would need to establish synthetic protocols for the functionalization process and thoroughly characterize the resulting nanomaterials. Furthermore, the exploration of the photophysical properties of these functionalized nanoparticles would be a critical step in determining their potential for applications in areas like bioimaging, sensing, or optoelectronics. Until such foundational research is conducted, the role of this compound in nanotechnology will remain speculative.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 2-Hydroxynaphthalene-1-sulfonylchloride in laboratory settings?

- Methodological Answer : Strict adherence to safety protocols is critical. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors or aerosols. Avoid skin contact, as sulfonyl chlorides are reactive and may cause irritation or burns. Store the compound in a tightly sealed container under anhydrous conditions (e.g., desiccator) to prevent hydrolysis. Electrostatic discharge precautions are advised during transfer .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and sulfonyl chloride functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity by identifying impurities. Fourier-Transform Infrared Spectroscopy (FTIR) validates the presence of the sulfonyl chloride (-SO₂Cl) stretch at ~1370–1350 cm⁻¹ and ~1180–1160 cm⁻¹. Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peak at m/z corresponding to C₁₀H₇ClO₃S) .

Q. What solvent systems are compatible with this compound for synthetic applications?

- Methodological Answer : Use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran) to prevent hydrolysis. For reactions requiring polar solvents, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used under inert atmospheres (argon/nitrogen). Pre-dry solvents over molecular sieves to minimize water content, which degrades the sulfonyl chloride group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Systematically replicate experiments under controlled pH (e.g., buffered solutions at pH 2–12) and monitor reaction kinetics via UV-Vis spectroscopy or HPLC. Use kinetic modeling to differentiate between hydrolysis pathways (e.g., nucleophilic substitution vs. acid-catalyzed degradation). Cross-reference findings with computational studies (e.g., density functional theory) to identify transition states or intermediates that explain pH-dependent behavior .

Q. What experimental approaches are recommended to study the environmental degradation pathways of this compound in aqueous systems?

- Methodological Answer : Conduct accelerated degradation studies under simulated environmental conditions (UV light, microbial activity). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., hydroxynaphthalene sulfonic acids). Compare toxicity profiles of degradation products using in vitro assays (e.g., Vibrio fischeri bioluminescence inhibition) to assess ecological risks .

Q. How does the sulfonyl chloride group influence regioselectivity in nucleophilic substitution reactions compared to other naphthalene derivatives?

- Methodological Answer : Perform competitive reactions with model nucleophiles (e.g., amines, alcohols) under standardized conditions. Analyze regioselectivity using X-ray crystallography or NOESY NMR to map steric/electronic effects. Compare activation energies (ΔG‡) via Arrhenius plots for this compound versus non-sulfonylated analogs. Theoretical calculations (e.g., molecular electrostatic potential maps) can further elucidate electronic contributions .

Data Analysis and Experimental Design

Q. What strategies mitigate interference from hydrolysis byproducts when quantifying this compound in biological matrices?

- Methodological Answer : Derivatize the compound post-extraction using stabilizing agents (e.g., diazomethane for methyl ester formation). Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards to correct for matrix effects. Validate the method using spiked samples with known concentrations to ensure recovery rates >90% .

Q. How can researchers optimize reaction yields for sulfonamide synthesis using this compound?

- Methodological Answer : Screen reaction parameters (temperature, solvent, base) via Design of Experiments (DoE). For amine coupling, use triethylamine or DMAP as catalysts in dichloromethane at 0–25°C. Monitor progress via TLC or in situ IR spectroscopy. Quench unreacted sulfonyl chloride with ice-cold water to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.